Berlinite Berlinite
Brand Name: Vulcanchem
CAS No.: 13769-32-9
VCID: VC0228500
InChI:
SMILES:
Molecular Formula: C12H12ClN3O2
Molecular Weight: 0

Berlinite

CAS No.: 13769-32-9

Cat. No.: VC0228500

Molecular Formula: C12H12ClN3O2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Berlinite - 13769-32-9

Specification

CAS No. 13769-32-9
Molecular Formula C12H12ClN3O2
Molecular Weight 0

Introduction

Chemical Composition and Crystal Structure

Berlinite consists of aluminum phosphate (AlPO₄) in a highly ordered atomic arrangement. Its crystal structure is trigonal, belonging to the trapezohedral crystal class (32) with space groups P3₁21 or P3₂21 . The ordering of aluminum and phosphorus atoms in the crystal structure leads to a doubled c-axis compared to quartz .

Berlinite is structurally similar to quartz, making it part of the quartz homeotype family . This mineral demonstrates polymorphism, exhibiting:

  • A low-temperature polytype isostructural with α-quartz (berlinite proper)

  • A high-temperature polytype isostructural with β-quartz

Additionally, aluminum orthophosphate (AlPO₄) can form polymorphs isostructural with other silica minerals, including tridymite and cristobalite . The unit cell parameters for berlinite are typically a = 4.941 Å and c = 10.94 Å, with Z = 3 .

Physical and Optical Properties

Berlinite exhibits distinctive physical properties that aid in its identification and characterization. Table 1 presents a comprehensive overview of these properties.

Table 1: Physical Properties of Berlinite

PropertyDescription
ColorColorless, pale gray, or pale rose
Crystal habitTypically granular to massive
TwinningSubparallel lamellae
FractureConchoidal
Mohs scale hardness6.5
LusterVitreous
DiaphaneityTransparent to translucent
Specific gravity2.64–2.66 (measured); 2.618 (calculated)
Crystal systemTrigonal
Crystal classTrapezohedral (32)
Space groupP3₁21, P3₂21
Unit cella = 4.941 Å, c = 10.94 Å; Z = 3
CleavageNone observed
StreakWhite

The optical properties of berlinite are equally distinctive, as shown in Table 2.

Table 2: Optical Properties of Berlinite

PropertyValue
Optical characterUniaxial (+)
Refractive indexnω = 1.524, nε = 1.532
Birefringenceδ = 0.008
Surface reliefLow

Geological Occurrence and Formation

Natural Occurrences

The first documented occurrence of berlinite was in the Västanå iron mine in Scania, Sweden . A significant discovery was made in Cioclovina Cave, Romania, representing the first reported occurrence of berlinite formed entirely under sedimentary conditions . In this location, berlinite appears as grayish or colorless fine crystals in vacuoles and along cracks in heavily compacted, phosphate-rich sediments .

Associated Minerals

In natural settings, berlinite is commonly associated with various minerals depending on the location and formation conditions. Some frequently associated minerals include:

  • Phosphate minerals: augelite, attakolite, scorzalite, lazulite, gatumbaite, burangaite, amblygonite, phosphosiderite, purpurite, and apatite

  • Other minerals: kyanite, pyrophyllite, muscovite, quartz, and hematite in granite pegmatites

  • In the Paddy's River copper mine (Brindabella Mountains, Australia), berlinite occurs with alunite, aragonite, collophane, crandallite, francoanellite, gypsum, huntite, hydromagnesite, leucophosphite, nesquehonite, niter, and nitrocalcite

Formation Mechanisms

Synthesis and Laboratory Studies

Berlinite has been extensively studied in laboratory settings, focusing on its synthesis, behavior under various conditions, and properties.

Synthesis Methods

Synthetic berlinite has been produced through various methods, including:

  • Transformation of precursor minerals: Experimental work has demonstrated that berlinite can be synthesized from taranakite and variscite at atmospheric pressure and temperatures ranging from 350 to 600°C .

  • Crystallization from melts: Berlinite-quartz solid solutions have been reported to crystallize from synthetic P-rich peraluminous granitic melts, similar in composition to volatile-rich silicate melt inclusions found in pegmatites. This crystallization was achieved in experiments performed in cold-seal pressure vessels at 450-700°C and 0.1-0.2 GPa H₂O pressure .

High-Pressure Behavior

Research on the high-pressure behavior of berlinite has revealed fascinating properties:

  • AlPO₄ belongs to the berlinite quartz homeotype family, which has been the subject of intense high-pressure research triggered by the supposed existence of reversible pressure-induced amorphization .

  • X-ray diffraction experiments complemented with ab initio calculations have demonstrated the existence of two high-pressure crystalline polymorphs .

  • Berlinite shares the same two-stage densification mechanism as silica. In the first step, a compact hexagonal sublattice of oxygen atoms forms. In the second step, the cations redistribute in the interstices, giving rise to a monoclinic distorted CaCl₂ phase .

  • The most notable finding is that at high pressure, phosphorus can become six-fold coordinated by oxygen, adopting a configuration previously unknown in solid-state science. This discovery opens new possibilities in the high-pressure chemistry of phosphorus .

Berlinite-Quartz Solid Solutions

Studies of berlinite-quartz solid solutions have provided insights into their mutual solubility and behavior:

  • At conditions of 450-700°C and 0.1-0.2 GPa H₂O pressure, the berlinite-quartz mutual solubility is limited to 5-7 mol% SiO₂ on the phosphate side of the solvus and to a maximum of 1 mol% AlPO₄ on the silica-rich side .

  • The mutual solubility appears to decrease with falling temperature .

  • At low temperatures, the crystals of berlinite-quartz solid solutions are strongly zoned and show complex intergrowths between the P-rich and silica-rich phases .

  • These findings suggest that extreme phosphorus enrichment reported in some natural quartz-hosted melt inclusions may be explained as post-entrapment contamination by the berlinite-bearing host .

Thermodynamic Properties

The thermodynamic properties of berlinite have been studied to understand its behavior under various temperature and pressure conditions.

Heat Capacity and Phase Transitions

The heat capacities of berlinite have been measured by differential scanning calorimetry within the temperature interval of 330 to 1000 K . These measurements revealed:

  • A X-shaped heat-capacity anomaly with a peak temperature of about 855.1 K, corresponding to the α-β phase change in berlinite .

  • The enthalpy of this phase change is 1694 ± 85 J·mol⁻¹, based on the equations for heat capacity .

The heat capacity of berlinite can be calculated using the following equation:
Cp = 1983.30 - 1.64948T + 7.72×10⁻⁴T²

Crystallographic Parameters

The temperature dependence of the crystal structure of berlinite provides important information about its structural stability and changes with temperature. At 25°C (synthetic sample), the lattice parameters were reported as:

Table 3: Crystallographic Parameters for Berlinite

ParameterValueReference
a4.9438 Å
c10.9498 Å
Space groupP3₂21
α, β90°
γ120°

Scientific and Technological Significance

Berlinite holds significant interest for multiple scientific disciplines due to its unique properties:

Mineralogical Significance

As a rare mineral with structural similarities to quartz but distinct chemical composition, berlinite provides insights into the diversity of mineral structures and formation mechanisms. The discovery of berlinite formed under sedimentary conditions in Cioclovina Cave has expanded our understanding of phosphate mineral formation beyond traditional high-temperature environments .

High-Pressure Chemistry

The discovery that phosphorus can adopt six-fold coordination with oxygen under high pressure represents a significant advancement in understanding the behavior of phosphate compounds under extreme conditions . This finding opens new avenues for research in high-pressure chemistry and materials science.

Insights into Geological Processes

The study of berlinite-quartz solid solutions contributes to our understanding of the behavior of phosphorus in geological systems, particularly in granite pegmatites and other phosphorus-rich environments . These studies help explain anomalous phosphorus concentrations observed in some geological samples.

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